1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol
Description
1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol is a synthetic carbazole derivative characterized by a propan-2-ol backbone substituted with a 3-chloro-phenylamino group and a 3,6-dichloro-carbazole moiety. Its molecular formula is C₂₁H₁₇Cl₃N₂O, with a molecular weight of 419.74 g/mol . The presence of chlorine atoms at the 3,6-positions of the carbazole ring and the 3-position of the phenylamino group likely enhances its lipophilicity and binding affinity to hydrophobic targets .
Properties
Molecular Formula |
C21H17Cl3N2O |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
1-(3-chloroanilino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H17Cl3N2O/c22-13-2-1-3-16(8-13)25-11-17(27)12-26-20-6-4-14(23)9-18(20)19-10-15(24)5-7-21(19)26/h1-10,17,25,27H,11-12H2 |
InChI Key |
FUHPNRVLZBWEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated carbazole can then be reacted with 3-chloroaniline under conditions that promote nucleophilic substitution.
Alcohol Formation:
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structure that includes a chloro-substituted phenyl group and a dichlorinated carbazole moiety. The presence of three chlorine atoms, two nitrogen atoms, and a hydroxyl group contributes to its chemical reactivity, making it suitable for various nucleophilic substitution reactions.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol have shown promise in anticancer research. The dichlorocarbazole moiety is known for its ability to intercalate DNA, potentially leading to cytotoxic effects on cancer cells. Studies indicate that derivatives of carbazole exhibit significant antiproliferative activity against various cancer cell lines .
-
Neuroprotective Effects :
- Research indicates that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the phenylamino group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Material Science Applications
- Organic Light Emitting Diodes (OLEDs) :
-
Photovoltaic Cells :
- Due to its conjugated structure, this compound can also be explored for applications in organic photovoltaic cells. The efficiency of energy conversion in solar cells can be improved by incorporating such compounds into their design.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the anticancer properties of carbazole derivatives, showing that modifications at the nitrogen position significantly enhanced cytotoxicity against breast cancer cell lines. The study suggests that incorporating similar structures could lead to novel therapeutic agents .
Case Study 2: OLED Performance
Research conducted by Zhang et al. demonstrated that carbazole-based compounds exhibited high efficiency and stability when used as emitters in OLEDs. The study emphasizes the importance of molecular structure on device performance, indicating that compounds like 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol could be optimized for better light emission properties .
Mechanism of Action
The mechanism of action for 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Amino Group Variations: Phenethylamino () and benzylamino () groups introduce bulkier substituents, which may sterically hinder receptor interactions compared to phenylamino derivatives .
Adrenoceptor Binding
- Compound 10/11 (): These methoxy-substituted indole analogs exhibit α₁-, α₂-, and β₁-adrenoceptor binding, with IC₅₀ values in the micromolar range. The 3,6-dichloro-carbazole analog may show enhanced affinity due to halogen-mediated hydrophobic interactions .
- Nadolol (): A β-blocker with structural similarity (propan-2-ol backbone). Nadolol’s naphthalenyloxy group confers β₁-selectivity, whereas the dichloro-carbazole in the target compound may favor α-adrenoceptor binding .
Antiarrhythmic and Spasmolytic Effects
- Compound 10/11 (): Demonstrated antiarrhythmic activity in animal models, likely via sodium channel blockade. The dichloro-carbazole derivative’s electron-withdrawing groups may enhance ion channel modulation .
Biological Activity
The compound 1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol , also known by its CAS number 307338-68-7, is a synthetic organic molecule that belongs to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a complex structure that includes a chloro-substituted phenyl group and a dichlorinated carbazole moiety. The presence of these functional groups is believed to contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 405.73 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| LogP | 4.12 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbazole derivatives, including this specific compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
- Inhibition of Cell Proliferation : In vitro assays have shown that certain carbazole derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.2 to 5.0 µM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy. For instance, compounds related to this structure have been shown to increase caspase-3 activity, indicating apoptosis induction .
Neuroprotective Effects
Some studies suggest that carbazole derivatives may also possess neuroprotective properties. For example, compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage.
- Oxidative Stress Reduction : In models of neurodegeneration, these compounds have demonstrated a capacity to reduce markers of oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been explored in several studies, with promising results against various bacterial strains.
- Antibacterial Assays : The compound has exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 1: Anticancer Screening
A study conducted by researchers at MDPI evaluated a series of carbazole derivatives for their anticancer properties. Among them, a derivative similar to our compound showed potent activity against A549 cells with an IC50 value of 3.0 µM, significantly outperforming traditional chemotherapeutics such as doxorubicin .
Case Study 2: Neuroprotective Screening
In another investigation focusing on neuroprotection, a series of chlorinated carbazole derivatives were tested for their protective effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and enhance cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
